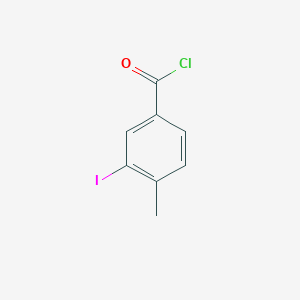

3-Iodo-4-methylbenzoyl chloride

Übersicht

Beschreibung

3-Iodo-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylbenzoyl chloride can be synthesized from 3-iodo-4-methylbenzoic acid. The typical method involves the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride in chloroform. The reaction is carried out at elevated temperatures (around 60-80°C) for several hours. The resulting product is then purified to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide derivative.

Wissenschaftliche Forschungsanwendungen

3-Iodo-4-methylbenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

Medicine: It serves as a building block in the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-iodo-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

Benzoyl chloride: The parent compound without the iodine and methyl substitutions.

3-Iodobenzoyl chloride: Similar structure but lacks the methyl group.

4-Methylbenzoyl chloride: Similar structure but lacks the iodine atom.

Uniqueness: 3-Iodo-4-methylbenzoyl chloride is unique due to the presence of both iodine and methyl substituents on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis.

Biologische Aktivität

3-Iodo-4-methylbenzoyl chloride is a chemical compound with significant implications in pharmaceutical chemistry, particularly as a precursor in the synthesis of various biologically active molecules. Its biological activity primarily stems from its role as an intermediate in the development of kinase inhibitors, which are crucial in cancer therapy.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆ClI O and features a benzoyl chloride structure with an iodine atom and a methyl group on the aromatic ring. This configuration contributes to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride (SOCl₂), often facilitated by a catalyst such as dimethylformamide (DMF) under nitrogen atmosphere. This method yields high purity and efficiency, making it suitable for further chemical modifications .

Antiproliferative Effects

One of the primary areas of interest regarding this compound is its antiproliferative activity against various cancer cell lines. It has been evaluated for its efficacy in inhibiting Bcr-Abl kinase, a critical target in chronic myeloid leukemia (CML). In studies, compounds derived from this compound exhibited potent inhibitory effects on Bcr-Abl with EC₅₀ values less than 1 nM for wild-type and up to 92 nM for the T315I mutant .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

| Compound | EC₅₀ (μM) - Bcr-Abl (wt) | EC₅₀ (μM) - Bcr-Abl (T315I) | EC₅₀ (μM) - Ba/F3 |

|---|---|---|---|

| 12 | <0.001 | 0.080 | 1.00 |

| 13 | 0.026 | 0.56 | 1.00 |

| 14 | <0.001 | 0.014 | 0.060 |

| 15 | 0.037 | 5.52 | 3.32 |

| 16 | 0.24 | 8.37 | 6.76 |

This table highlights the effectiveness of various derivatives synthesized from the parent compound, showcasing their potential as targeted therapies for resistant forms of CML.

Kinase Inhibition

In addition to its role in inhibiting Bcr-Abl, research indicates that derivatives of this compound also exhibit activity against other receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor). The binding affinity to mutant forms of these kinases is particularly noteworthy, with some compounds showing up to a twenty-fold increase in binding affinity compared to their wild-type counterparts .

Table 2: Kinase Inhibition Profile

| Kinase Type | Binding Affinity (IC₅₀, nM) |

|---|---|

| Bcr-Abl (wild type) | <1 |

| Bcr-Abl (T315I) | ~92 |

| EGFR (L858R mutant) | ~50 |

This data emphasizes the selectivity and potency of compounds derived from this compound in targeting specific mutations that confer resistance to standard therapies.

Case Studies

Several case studies have documented the successful application of compounds derived from this compound in preclinical models:

- Chronic Myeloid Leukemia : A study demonstrated that a derivative exhibited significant tumor reduction in mouse models bearing T315I-mutant Bcr-Abl, highlighting its therapeutic potential against resistant leukemia cases .

- Non-Small Cell Lung Cancer : Another study focused on the inhibition of EGFR mutations prevalent in NSCLC using derivatives that include the iodo-benzoyl moiety, indicating promising results in reducing tumor growth rates .

Eigenschaften

IUPAC Name |

3-iodo-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQBCLTGOENLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.